molecular formula C10H6N2O2S B165121 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 112521-75-2

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B165121
M. Wt: 218.23 g/mol
InChI Key: XTDBHDMLDUGSMY-UHFFFAOYSA-N
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Description

“5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Applications in Corrosion Inhibition

Corrosion Inhibition Properties : A study investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The derivatives demonstrated protective layer formation on the mild steel surface, indicating their potential as corrosion inhibitors. The findings were supported by various methods including gravimetric, electrochemical, and SEM studies, along with computational methods. The adsorption characteristics suggested a mixed physisorption and chemisorptions mechanism (Ammal, Prajila, & Joseph, 2018).

Applications in Antimicrobial Activity

Synthesis and Antibacterial Activity : Another research focused on the synthesis of 1,3,4-oxadiazole derivatives and their antibacterial activity. The compounds were tested against bacteria, mold, and yeast. The study detailed the synthesis process and highlighted the significant antibacterial potential of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Antibacterial and Antifungal Activities : Another study reported the synthesis and biological activities of 1,3,4-oxadiazole derivatives, focusing on their antibacterial and antifungal properties. The compounds showed significant activity, underlining their potential for therapeutic applications (Raju, 2015).

Applications in Antifungal Activity

Antifungal Agents against Wood-Degrading Fungi : A series of novel benzofuran-1,3,4-oxadiazole hybrids were synthesized and evaluated for their antifungal potential against wood-degrading fungi. The study provided insights into the synthesis pathway and the antifungal efficacy of these compounds, highlighting their potential as antifungal agents (Hosseinihashemi, Toolabi, Abedinifar, Moghimi, Jalaligoldeh, Paknejad, Arabahmadi, & Foroumadi, 2019).

Safety And Hazards

The safety and hazards associated with “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol” are not directly available from the search results. It is always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information on the safety and hazards of a chemical compound .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol”, being a benzofuran derivative, may also hold promise in future drug discovery and development efforts.

properties

IUPAC Name

5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDBHDMLDUGSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548187
Record name 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

CAS RN

112521-75-2
Record name 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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